2-(2-Chlorophenyl) thiomorpholine hydrochloride
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Overview
Description
2-(2-Chlorophenyl) thiomorpholine hydrochloride is a sulfur-containing organic compound with the molecular formula C10H13Cl2NS and a molecular weight of 250.19 g/mol.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride typically involves the reaction of 2-chlorophenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
2-(2-Chlorophenyl) thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-(2-Chlorophenyl) thiomorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is utilized in biochemical research, particularly in studies involving sulfur-containing compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl) thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Chlorophenyl) thiomorpholine hydrochloride can be compared with other similar compounds, such as:
2-(3-Pyridinyl)thiomorpholine: This compound has a pyridine ring instead of a chlorophenyl group.
2-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound contains a tetrahydroisoquinoline ring system.
N-(2,3-Dimethylphenyl)-2-(4-thiomorpholinyl)acetamide hydrochloride: This compound has a different substitution pattern on the phenyl ring.
Properties
IUPAC Name |
2-(2-chlorophenyl)thiomorpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFYZGHXGVXXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590003 |
Source
|
Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172888-52-6 |
Source
|
Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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